

# Incidence & Management of Liver Enzyme Elevations in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Bezuclastinib

CAS No.: 1616385-51-3

Cat. No.: S9102742

[Get Quote](#)

Trial (Condition)	Incidence of ALT/AST Elevation (Grade 3+)	Dose Reductions Due to ALT/AST	Treatment Discontinuations Due to ALT/AST	Outcome & Characteristics
PEAK (GIST) [1] [2] [3]	10.8% (combo) vs. 1.4% (sunitinib alone)	12.7% of patients	1.5% of patients (3 subjects)	All Grade 3 elevations resolved; no Grade 4 events reported [1] [2].
SUMMIT (Non-Advanced SM) [4]	5.9% (bezuclastinib) vs. 0% (placebo)	Information not specified	5.9% of patients (all due to ALT/AST)	Hepatic AEs were only lab abnormalities; transient and manageable [4].

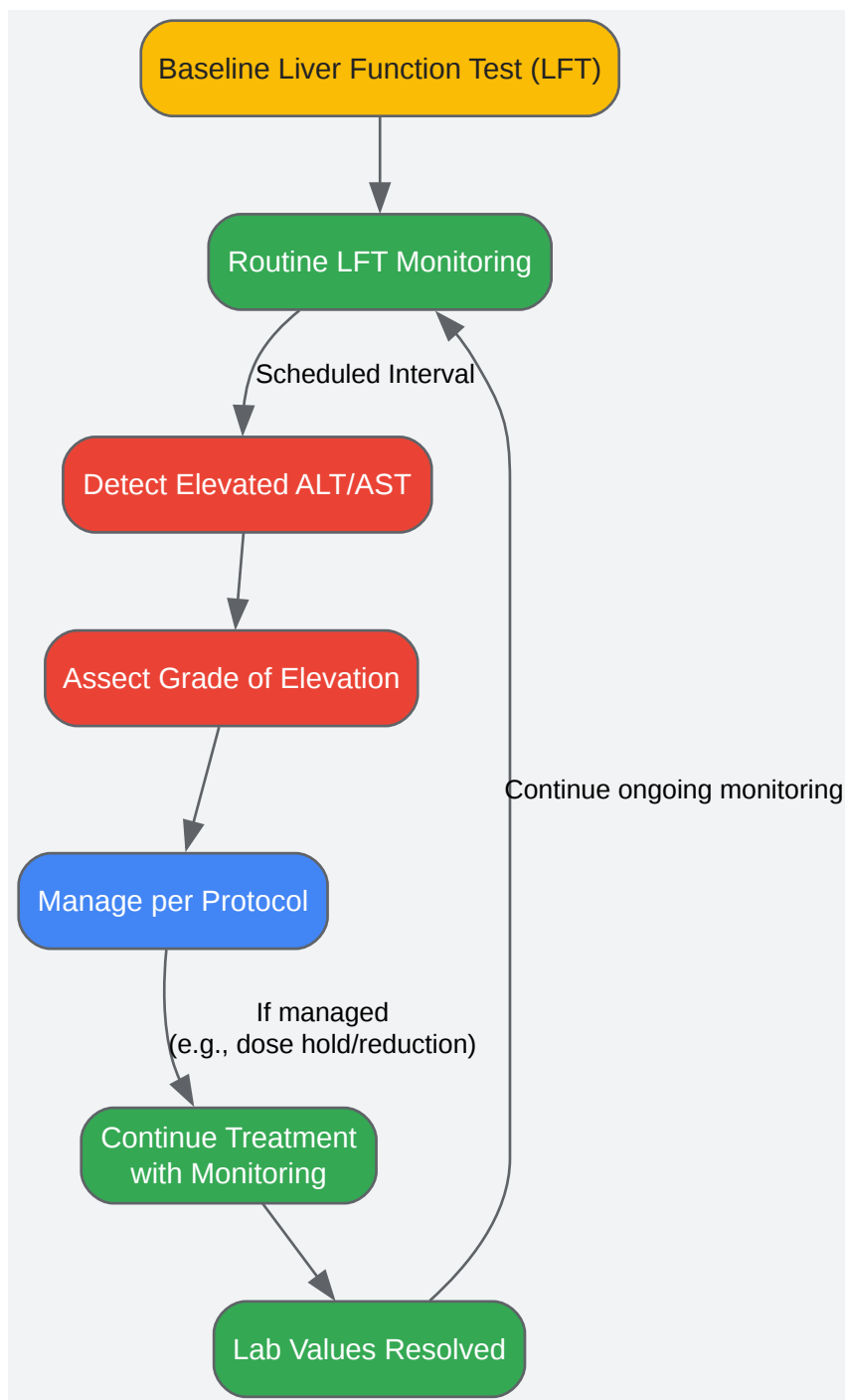
## Frequently Asked Questions for Researchers

- Q1: What is the typical clinical presentation of bezuclastinib-related liver enzyme elevations?**  
The data indicates that these elevations are predominantly **transient laboratory abnormalities** [4] [1]. They are often low-grade, non-serious, reversible, and asymptomatic, meaning they are not typically associated with clinical symptoms of liver injury [1] [2].

- **Q2: What are the recommended management strategies for this adverse event?** The primary strategy is **dose modification**. In the PEAK trial, elevations led to dose reductions in a portion of patients, and discontinuation was rare [1] [2]. The protocol should include regular monitoring of liver function tests. The evidence suggests that upon detection of an elevation, managing the event through dose adjustment is effective, as the abnormalities are generally reversible [4] [1].
- **Q3: Is there a known mechanism for bezuclastinib-induced liver enzyme elevations?** The specific mechanism for **bezuclastinib** is not detailed in the provided clinical results. However, drug-induced liver injury (DILI) can occur through several pathways. A general understanding of DILI mechanisms includes:
  - **Direct Hepatic Toxicity:** Reactive drug metabolites can cause oxidative stress and damage hepatic cells [5].
  - **Mitochondrial Dysfunction:** Toxicity can disrupt cellular energy production, leading to cell death [5].
  - **Transport Pump Inhibition:** Some drugs inhibit bile salt export pumps (BSEP), leading to intracellular accumulation of toxic bile acids and cholestatic injury [5].

## Proposed Monitoring & Management Workflow

The following diagram outlines a recommended workflow for monitoring and managing elevated liver enzymes during **bezuclastinib** treatment, based on the management strategies applied in the clinical trials.



Click to download full resolution via product page

***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Press Release Details [investors.cogentbio.com]
2. Bezuclastinib Plus Sunitinib Shows PFS Benefit in Second- ... [onclive.com]
3. Bezuclastinib Plus Sunitinib Achieves Strong PFS Benefit ... [appliedclinicaltrials.com]
4. FDA Awards Breakthrough Therapy Designation to ... [onclive.com]
5. Insights into medication-induced liver injury [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Incidence & Management of Liver Enzyme Elevations in Clinical Trials]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b9102742#managing-bezuclastinib-elevated-alt-ast-liver-enzymes>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)